molecular formula C8H12O2 B1334520 1-(2-Furyl)-1-butanol CAS No. 4208-62-2

1-(2-Furyl)-1-butanol

Cat. No. B1334520
CAS RN: 4208-62-2
M. Wt: 140.18 g/mol
InChI Key: TVQMAUXIXMFXKW-UHFFFAOYSA-N
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Description

1-(2-Furyl)-1-butanol is a compound that is structurally related to various other chemicals that have been studied for their potential use in fragrance materials and other applications. While the specific compound 1-(2-Furyl)-1-butanol is not directly mentioned in the provided papers, the related compounds and reactions can give insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of related furyl compounds has been explored in the literature. For instance, furyl ketones such as 1-(2-furyl)-1-pentanone have been synthesized in the laboratory and studied under gamma-radiolysis in 2-propanol solution . Although this does not directly describe the synthesis of 1-(2-Furyl)-1-butanol, it suggests that similar synthetic routes may be applicable, potentially involving radiolytic methods or other catalytic processes.

Molecular Structure Analysis

The molecular structure of 1-(2-Furyl)-1-butanol would consist of a furan ring attached to a butanol chain. The furan ring is a five-membered aromatic ring with oxygen as one of the atoms, which is a common feature in the compounds studied. For example, the transformation of 1-furyl-2-oxa-4-butanol involves the hydrogenation of the furan ring . This indicates that the furan ring in 1-(2-Furyl)-1-butanol could undergo similar transformations under catalytic conditions.

Chemical Reactions Analysis

Chemical reactions involving furyl-containing compounds can be complex. The catalytic transformations of 1-furyl-2-oxa-4-butanol, for example, include hydrogenation and hydrogenolysis reactions, which could also be relevant to 1-(2-Furyl)-1-butanol . These reactions are influenced by the type of catalyst and temperature, suggesting that 1-(2-Furyl)-1-butanol could similarly be transformed under specific conditions to yield different products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Furyl)-1-butanol can be inferred from related compounds. For instance, 2-ethyl-1-butanol, which is a branched chain saturated alcohol like 1-(2-Furyl)-1-butanol would be, has been reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient . This suggests that 1-(2-Furyl)-1-butanol may share some physical properties such as volatility and solubility with other branched chain saturated alcohols, and it may also have implications for safety and dermatological impact.

Scientific Research Applications

Catalytic Transformations

1-(2-Furyl)-1-butanol undergoes various catalytic transformations. For example, its hydrogenation on a Pd-C-catalyst at different temperatures leads to the formation of 1-tetrahydrofuryl-2-oxa-4-butanol and the hydrogenolysis of the ether bond in the side chain. Different catalysts, like Cu-Al and Ni-Al, demonstrate varying degrees of effectiveness in causing hydrogenolysis of the side ether bond and the furan ring, leading to the formation of various compounds such as propyldioxane (Shuikin, Bel'skii, & Khar'kov, 1967).

Combustion Kinetics

The combustion kinetics of isomers of butanol, including 1-(2-Furyl)-1-butanol, have been extensively studied. These studies provide a comprehensive chemical kinetic model that describes the unique oxidation features of linear and branched alcohols, with experimental validation targets including low-pressure premixed flat flame species profiles and premixed laminar flame velocity (Sarathy et al., 2012).

Structural and Dynamic Features

The compound plays a significant role in the formation of various organometallic compounds. For instance, the treatment of certain compounds with 1-(2-Furyl)-1-butanol derivatives results in the creation of metallocene conformational isomers, exhibiting unique dynamic and structural features useful in organometallic chemistry (Dreier et al., 2001).

Fuel and Biofuel Applications

1-(2-Furyl)-1-butanol is also significant in the context of fuel and biofuel applications. Its oxidation kinetics and reactivity make it a candidate for use in gasoline blends. Studies have focused on understanding its behavior in different conditions, such as in jet-stirred reactors, to improve the efficiency of bio-butanol as a fuel (Dagaut & Togbé, 2008).

Metabolic Engineering

The metabolic engineering of microorganisms like Escherichia coli for the production of 1-butanol, a compound closely related to 1-(2-Furyl)-1-butanol, is another area of research. This approach is crucial in developing bio-based production methods for butanol, an important chemical feedstock and potential fuel (Atsumi et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, “DL-1-(2-Furyl)ethanol, stabilized”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-(furan-2-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQMAUXIXMFXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398981
Record name 1-(2-Furyl)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Furyl)-1-butanol

CAS RN

4208-62-2
Record name 1-(2-Furyl)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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